molecular formula C20H15ClN4O4S B2913559 N-(2H-1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251655-99-8

N-(2H-1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2913559
CAS No.: 1251655-99-8
M. Wt: 442.87
InChI Key: ZWAXSMLAIOGPSY-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolopyridine sulfonamide derivative characterized by a benzodioxol ring and a 4-chlorobenzyl substituent. Its molecular structure integrates a sulfonamide moiety, which is critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O4S/c21-15-3-1-14(2-4-15)10-25(16-5-7-18-19(9-16)29-13-28-18)30(26,27)17-6-8-20-23-22-12-24(20)11-17/h1-9,11-12H,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAXSMLAIOGPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and chlorophenyl intermediates, followed by the formation of the triazolopyridine core. The final step involves the sulfonation reaction to introduce the sulfonamide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis focuses on structural analogs within the [1,2,4]triazolo[4,3-a]pyridine sulfonamide family and related heterocyclic derivatives, emphasizing substituent effects on biological activity and physicochemical properties.

Structural Analogs with Modified Aromatic Substituents

Compound Name Key Substituents Molecular Weight Melting Point (°C) Biological Activity (IC₅₀) Reference
N-(2H-1,3-Benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide Benzodioxol, 4-chlorobenzyl ~452.9* Not reported Not reported
N-(4-Chlorophenyl)-N-(4-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (8i ) 4-Chlorophenyl, 4-fluorobenzyl, 3-methyl 431.0 198–199 Antimalarial activity
N-(4-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6g ) 4-Chlorophenyl, 3-methyl 322.7 206–208 Not reported
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide 4-Methoxyphenyl, 3-fluorobenzyl, 3-ethyl 477.0 Not reported IC₅₀ = 2.24 µM (antimalarial)

Notes:

  • Benzodioxol vs. Halogenated Benzyl Groups : The target compound’s benzodioxol group may confer enhanced π-π stacking interactions compared to halogenated benzyl groups (e.g., 8i ’s 4-fluorobenzyl). However, halogenation (Cl, F) in analogs like 8i and 6g improves target binding via hydrophobic and electrostatic interactions .
  • Methyl vs.

Heterocyclic Derivatives with Triazolopyrimidine Cores

describes triazolopyrimidine derivatives (e.g., 92–99) featuring chlorophenyl and aminomethyl substituents. For example:

  • Comparison : Unlike the target compound’s pyridine core, triazolopyrimidines exhibit a fused pyrimidine ring, altering electronic distribution and hydrogen-bonding capacity. This structural difference may shift target specificity (e.g., toward Plasmodium falciparum dihydroorotate dehydrogenase) .

Sulfonamide Derivatives with Varied Cores

lists compound 12 (N-(3-chloro-4-methoxyphenyl)-2-{[5-oxo-4-(prop-2-en-1-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}-2-phenylacetamide), which incorporates a triazoloquinazoline core.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining a benzodioxole moiety with a triazole and sulfonamide functional groups. Its molecular formula is C18H16ClN5O3SC_{18}H_{16}ClN_5O_3S with a molecular weight of approximately 429.9 g/mol. The presence of these functional groups suggests a diverse range of biological activities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the triazole core have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. A study demonstrated that triazolo derivatives could inhibit the activity of kinases associated with glioblastoma, showcasing their potential as anticancer agents .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
Compound 4jGlioblastoma10AKT2/PKBβ inhibition
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazolesGlioma<5Kinase inhibition

Antimicrobial Properties

Similar compounds have been evaluated for their antimicrobial activities. The sulfonamide group is known for its antibacterial properties. Studies have shown that compounds with this moiety can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents .

Table 2: Antimicrobial Activity Overview

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazolesE. coli32 µg/mL
Benzodioxole derivativesS. aureus16 µg/mL

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Kinases : The triazole structure is associated with the inhibition of various kinases that play pivotal roles in cancer progression.
  • Antimicrobial Action : The sulfonamide group interferes with bacterial folic acid synthesis, leading to bacterial cell death.
  • Apoptosis Induction : Some studies suggest that similar compounds can trigger apoptotic pathways in cancer cells, enhancing their anticancer efficacy.

Case Studies

Several case studies highlight the therapeutic potential of related compounds:

  • Case Study 1 : A derivative was tested against glioblastoma cell lines and showed a remarkable ability to inhibit cell proliferation while sparing non-cancerous cells .
  • Case Study 2 : In vitro studies demonstrated that related benzodioxole compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential .

Q & A

Q. How can the scalability of the current synthesis be improved without compromising yield?

  • Methodology :
  • Flow chemistry : Continuous processing reduces reaction times and improves reproducibility .
  • Catalyst recycling : Use immobilized catalysts (e.g., Pd on silica) for cost-effective scale-up .

Advanced Characterization

Q. What techniques confirm the compound’s stability under physiological conditions (e.g., plasma, pH 7.4)?

  • Methodology :
  • LC-MS stability assays : Incubate in human plasma at 37°C and monitor degradation over 24 hours .
  • Forced degradation studies : Expose to heat, light, and oxidative stress (e.g., H₂O₂) to identify vulnerable sites .

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